molecular formula C23H23N5O3S B11263392 N-(3,4-Dimethylphenyl)-2-((2-(4-ethoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide

N-(3,4-Dimethylphenyl)-2-((2-(4-ethoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide

Cat. No.: B11263392
M. Wt: 449.5 g/mol
InChI Key: DWZXUQHXRSARDI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-((2-(4-ethoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazolo[1,5-a][1,3,5]triazin ring system, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-((2-(4-ethoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the pyrazolo[1,5-a][1,3,5]triazin ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step may involve a substitution reaction where an ethoxy group is introduced to the phenyl ring.

    Attachment of the dimethylphenyl group: This can be done through a coupling reaction.

    Formation of the thioacetamide linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.

    Reduction: Reduction reactions may target the carbonyl group in the pyrazolo[1,5-a][1,3,5]triazin ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a pyrazolo[1,5-a][1,3,5]triazin ring system can interact with enzymes or receptors, modulating their activity. The thioacetamide group may also play a role in binding to biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)-2-((2-(4-methoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide
  • N-(3,4-Dimethylphenyl)-2-((2-(4-chlorophenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide

Uniqueness

The unique combination of the ethoxyphenyl group and the pyrazolo[1,5-a][1,3,5]triazin ring system in N-(3,4-Dimethylphenyl)-2-((2-(4-ethoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-7-oxo-6H-pyrazolo[1,5-a][1,3,5]triazin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H23N5O3S/c1-4-31-18-9-6-16(7-10-18)22-25-19-12-20(29)27-28(19)23(26-22)32-13-21(30)24-17-8-5-14(2)15(3)11-17/h5-12H,4,13H2,1-3H3,(H,24,30)(H,27,29)

InChI Key

DWZXUQHXRSARDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=O)NN3C(=N2)SCC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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